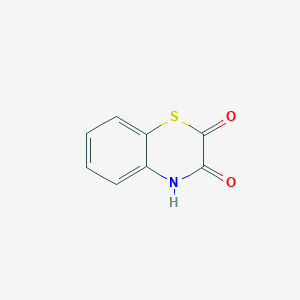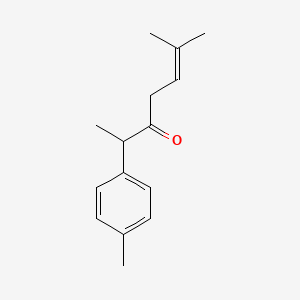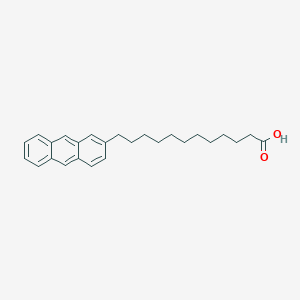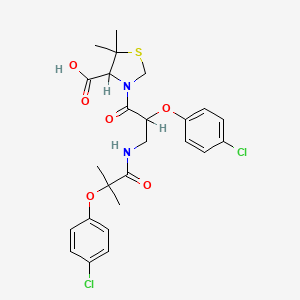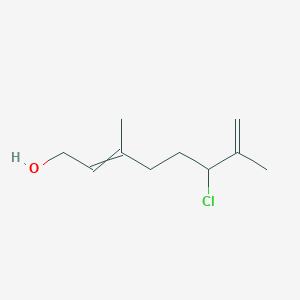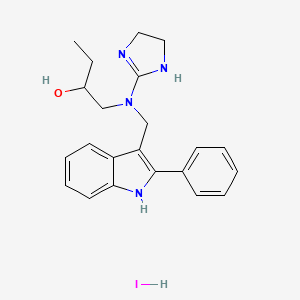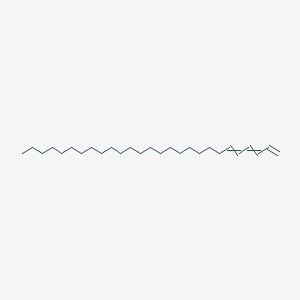
Heptacosa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptacosa-1,3,5-triene is an organic compound characterized by a linear chain of 27 carbon atoms with three conjugated double bonds at positions 1, 3, and 5. This compound belongs to the class of polyenes, which are hydrocarbons containing multiple double bonds. The presence of conjugated double bonds imparts unique chemical and physical properties to this compound, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Heptacosa-1,3,5-triene can be synthesized through various methods, including:
Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated precursors. For example, the dehydrohalogenation of 1,3,5-trichloroheptacosane can yield this compound.
Wittig Reaction: The Wittig reaction between a phosphonium ylide and an aldehyde or ketone can be employed to form the desired triene structure.
Heck Reaction: The palladium-catalyzed coupling of alkenes with aryl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from saturated hydrocarbons.
Photochemical Reactions: Employing ultraviolet light to induce the formation of double bonds in a controlled manner.
化学反应分析
Types of Reactions
Heptacosa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction of this compound can yield saturated hydrocarbons using hydrogen gas and metal catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Heptacosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid membranes and their properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers, coatings, and other materials that benefit from the unique properties of conjugated polyenes.
作用机制
The mechanism of action of heptacosa-1,3,5-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of new chemical bonds.
Radical Reactions: The compound can undergo radical reactions, particularly in the presence of initiators such as peroxides.
Coordination Chemistry: The conjugated system can coordinate with metal ions, forming complexes that exhibit unique catalytic properties.
相似化合物的比较
Heptacosa-1,3,5-triene can be compared with other similar compounds, such as:
Hexa-1,3,5-triene: A shorter polyene with three conjugated double bonds, used as a model compound in organic chemistry.
Cyclohepta-1,3,5-triene: A cyclic polyene with similar conjugation, known for its aromatic properties.
1,3,5-Hexatriene: Another linear polyene with three conjugated double bonds, often used in photochemical studies.
Uniqueness
This compound is unique due to its long carbon chain and the presence of multiple conjugated double bonds, which impart distinct chemical and physical properties. Its extended conjugation allows for unique interactions with light and other molecules, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
77046-58-3 |
|---|---|
分子式 |
C27H50 |
分子量 |
374.7 g/mol |
IUPAC 名称 |
heptacosa-1,3,5-triene |
InChI |
InChI=1S/C27H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-27H2,2H3 |
InChI 键 |
XSPBXFAMUOKFJA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


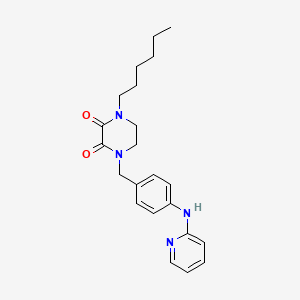
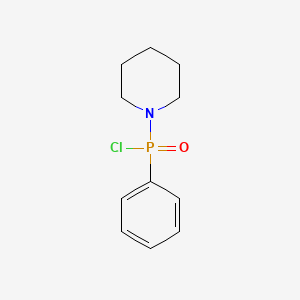
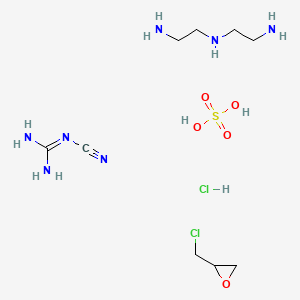

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
